Methyl[2-(oxolan-2-yl)ethyl]amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
N-methyl-2-(oxolan-2-yl)ethanamine |
InChI |
InChI=1S/C7H15NO/c1-8-5-4-7-3-2-6-9-7/h7-8H,2-6H2,1H3 |
InChI Key |
KHXLJWOBDMGMCQ-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1CCCO1 |
Origin of Product |
United States |
Mechanistic Investigations of Methyl 2 Oxolan 2 Yl Ethyl Amine Transformations
Nucleophilic Reactivity of the Secondary Amine Functionality
The secondary amine group in Methyl[2-(oxolan-2-yl)ethyl]amine is a key center of reactivity, readily participating in a variety of nucleophilic reactions. The lone pair of electrons on the nitrogen atom allows it to attack electrophilic centers, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds.
Alkylation Reactions and Potential for Polyalkylation
The secondary amine of this compound can be readily alkylated by reacting with alkyl halides in a nucleophilic substitution reaction. ncert.nic.in This process, known as the Menschutkin reaction when forming quaternary salts, involves the amine acting as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. nih.gov The initial product is a tertiary amine.
However, this tertiary amine product can itself be alkylated, leading to the formation of a quaternary ammonium (B1175870) salt. nih.govresearchgate.net This potential for subsequent reaction means that controlling the stoichiometry of the reactants is crucial to selectively obtain the desired tertiary amine or to drive the reaction towards the quaternary salt. google.comgoogle.com The presence of a base can facilitate the reaction by neutralizing the hydrohalic acid formed as a byproduct. ncert.nic.in Over-alkylation, or polyalkylation, is a common outcome if the reaction conditions are not carefully managed, resulting in a mixture of the tertiary amine and the quaternary ammonium salt. ncert.nic.inresearchgate.net
Table 1: Representative Alkylation Reactions of Secondary Amines
| Alkylating Agent | Product Type | General Reaction |
|---|---|---|
| Alkyl Halide (R'-X) | Tertiary Amine | R₂NH + R'-X → R₂N-R' + HX |
| Alkyl Halide (R'-X) | Quaternary Ammonium Salt | R₂N-R' + R'-X → [R₂N(R')₂]⁺X⁻ |
This table illustrates the general pathways for the alkylation of a secondary amine like this compound.
Acylation Reactions with Carboxylic Acid Derivatives
This compound undergoes acylation with various carboxylic acid derivatives, such as acid chlorides, anhydrides, and esters, to form the corresponding N,N-disubstituted amides. ncert.nic.inlibretexts.org This nucleophilic acyl substitution is a fundamental transformation in organic synthesis. masterorganicchemistry.com The reaction with highly reactive acyl chlorides is typically rapid and is often performed in the presence of a non-nucleophilic base like pyridine (B92270) to sequester the HCl byproduct. ncert.nic.in
The direct reaction with carboxylic acids is also possible but generally requires high temperatures or the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). masterorganicchemistry.comnih.gov These agents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. fishersci.itorganic-chemistry.org The choice of acylating agent and reaction conditions can be tailored to the specific substrate and desired product. nih.gov
Table 2: Acylation of Secondary Amines with Various Reagents
| Acylating Agent | Product | Byproduct/Coupling Agent |
|---|---|---|
| Acid Chloride (R'COCl) | Amide (R'CONR₂) | HCl (neutralized by base) |
| Acid Anhydride ((R'CO)₂O) | Amide (R'CONR₂) | Carboxylic Acid (R'COOH) |
| Carboxylic Acid (R'COOH) | Amide (R'CONR₂) | Water (removed or using DCC/EDC) |
This table summarizes common methods for the acylation of a secondary amine like this compound to form amides.
Reactions with Carbonyl Compounds (e.g., imine/enamine formation)
The reaction of this compound, a secondary amine, with aldehydes or ketones results in the formation of an enamine. wikipedia.orglibretexts.org This contrasts with primary amines, which form imines. masterorganicchemistry.comlibretexts.org The reaction is typically acid-catalyzed and proceeds through a two-step mechanism. masterorganicchemistry.comnumberanalytics.com
The first step involves the nucleophilic addition of the secondary amine to the carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine. libretexts.orgnumberanalytics.com In the second step, following protonation of the hydroxyl group to form a good leaving group (water), a proton is eliminated from an adjacent carbon atom (the α-carbon), leading to the formation of a carbon-carbon double bond and the final enamine product. libretexts.orgmasterorganicchemistry.com The formation of the enamine is a reversible process. libretexts.org
Table 3: Enamine Formation from a Secondary Amine
| Carbonyl Compound | Intermediate | Product |
|---|---|---|
| Aldehyde (R'-CHO) | Carbinolamine | Enamine |
| Ketone (R'-CO-R'') | Carbinolamine | Enamine |
This table outlines the reaction of a secondary amine like this compound with carbonyl compounds.
Ring-Opening and Stability Studies of the Oxolane Ring in the Presence of Amine Functionality
The oxolane (tetrahydrofuran, THF) ring is generally a stable five-membered ether. However, it can undergo ring-opening reactions under specific conditions, typically involving strong acids or metal catalysts. nih.govrsc.orgacs.org In the context of this compound, the stability of the oxolane ring is a pertinent question, particularly whether the neighboring amine functionality can participate in or catalyze a ring-opening event.
Studies on similar systems show that the ring-opening of THF can be promoted by various catalysts, including cationic metal compounds in the presence of an amine. rsc.orgrsc.org For instance, palladium-mediated approaches have demonstrated the ring-opening of THF by aromatic amines to yield 4-N-arylamino-1-butanols. nih.gov Theoretical studies also suggest that frustrated Lewis pairs (FLPs), which contain both a Lewis acid and a Lewis base site, can facilitate the ring-opening of THF. nih.gov While direct intramolecular ring-opening of this compound is not extensively documented, the presence of the nucleophilic amine and the ether oxygen creates the potential for complex intramolecular rearrangements or ring-opening under forcing conditions, such as high temperatures or in the presence of specific catalysts. The stability is therefore condition-dependent.
Oxidative and Thermal Degradation Pathways of Amine-Ether Compounds
Amine-ether compounds, such as this compound, are susceptible to both oxidative and thermal degradation. These degradation pathways are of significant interest, particularly in industrial applications where such compounds might be exposed to high temperatures, oxygen, and other reactive species. acs.orgacs.orgnih.gov
Thermal degradation can occur at elevated temperatures, often experienced in processes like CO2 stripping. uky.eduresearchgate.net The degradation rate is influenced by factors such as temperature, the presence of CO2, and the specific structure of the amine. acs.orgacs.org Oxidative degradation occurs in the presence of oxygen and can lead to a variety of products through complex radical mechanisms. nih.govntnu.no The presence of both an amine and an ether linkage provides multiple potential sites for degradation to initiate.
Characterization of Degradation Products and Mechanisms
The degradation of amine-ether compounds can lead to a complex mixture of products. For alkanolamines, which share structural similarities, thermal and oxidative degradation can result in the formation of smaller amines, ammonia (B1221849), aldehydes, and carboxylic acids. ntnu.no Secondary reactions between these primary degradation products can form more complex molecules like amides and imidazoles. ntnu.no
For a molecule like this compound, potential degradation pathways could include:
Oxidation at the α-carbon to the nitrogen , leading to cleavage of the ethyl chain.
Cleavage of the C-N bond , resulting in the formation of methylamine (B109427) and a fragment derived from the oxolane ring.
Oxidative attack on the oxolane ring , potentially at the carbons adjacent to the ether oxygen, which could lead to ring-opening and the formation of various oxygenated linear compounds.
Thermal decomposition , which might involve fragmentation of the molecule into smaller, more volatile compounds.
Table 4: Potential Degradation Products of this compound
| Degradation Pathway | Potential Products |
|---|---|
| C-N Bond Cleavage | Methylamine, 2-(oxolan-2-yl)ethanal |
| Oxidation of Amine | N-formyl derivative, N-methyl-2-(oxolan-2-yl)acetamide |
| Ether Ring Cleavage | Hydroxylated and carbonylated linear amines |
| Complete Degradation | Ammonia, smaller aldehydes, carboxylic acids |
This table provides a hypothetical summary of degradation products based on known mechanisms for similar compounds.
Advanced Spectroscopic Characterization of Methyl 2 Oxolan 2 Yl Ethyl Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy stands as the cornerstone for determining the precise arrangement of atoms within the molecule. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the proton and carbon framework is achieved.
The ¹H NMR spectrum of Methyl[2-(oxolan-2-yl)ethyl]amine provides critical information about the chemical environment of each proton. The chemical shifts, multiplicities (splitting patterns), and integration values allow for the assignment of each proton to its specific location within the molecule. The N-methyl group appears as a distinct singlet, while the protons of the ethyl chain and the tetrahydrofuran (B95107) ring exhibit more complex splitting patterns due to spin-spin coupling with adjacent protons.
Similarly, the ¹³C NMR spectrum reveals the number of unique carbon environments. The chemical shifts of the carbon signals are indicative of their hybridization and proximity to electronegative atoms like oxygen and nitrogen.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| N-CH₃ | ~2.45 | s | - | 3H |
| N-CH₂ | ~2.6-2.8 | m | - | 2H |
| CH₂-THF | ~1.6-1.9 | m | - | 4H |
| O-CH₂ | ~3.7-3.9 | m | - | 2H |
| CH-THF | ~3.9-4.1 | m | - | 1H |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) |
| N-CH₃ | ~36.5 |
| N-CH₂ | ~50.0 |
| CH₂-THF (β) | ~30.0 |
| CH₂-THF (γ) | ~26.0 |
| O-CH₂ | ~68.0 |
| CH-THF (α) | ~80.0 |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
To further confirm the assignments made from one-dimensional NMR and to establish definitive connectivity, a series of two-dimensional NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For instance, correlations would be observed between the protons of the ethyl chain and the adjacent methine proton of the tetrahydrofuran ring, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of each proton signal to its corresponding carbon atom in the skeleton.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is crucial for establishing the connectivity between different functional groups. For example, correlations between the N-methyl protons and the adjacent methylene (B1212753) carbon of the ethyl chain, as well as the N-methylene protons and the α-carbon of the tetrahydrofuran ring, would be expected.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are directly bonded. This is particularly useful for confirming the three-dimensional structure and stereochemistry of the molecule.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is an essential tool for determining the molecular weight of this compound and for gaining insight into its structure through analysis of its fragmentation patterns.
HRMS provides a highly accurate measurement of the molecular mass of the compound. This allows for the determination of its elemental composition, confirming the molecular formula as C₇H₁₅NO. The exact mass measurement helps to distinguish the compound from other isomers with the same nominal mass.
In tandem mass spectrometry (MS/MS), the molecular ion is isolated and then subjected to fragmentation. The resulting fragment ions provide valuable information about the structure of the molecule. Common fragmentation pathways for this compound would include cleavage of the C-C bond between the ethyl chain and the tetrahydrofuran ring, and cleavage of the C-N bond. The analysis of these fragments helps to piece together the molecular structure, corroborating the data obtained from NMR spectroscopy.
Table 3: Predicted MS/MS Fragmentation of this compound
| m/z | Proposed Fragment Structure |
| 129 | [M+H]⁺ (Protonated molecular ion) |
| 71 | Tetrahydrofurfuryl cation [C₅H₉O]⁺ |
| 58 | Methyl(ethyl)amine radical cation [C₃H₈N]⁺• |
| 44 | Iminomethylium cation [CH₂NHCH₃]⁺ |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of Amine and Ether Linkages
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of the functional groups within the molecule.
The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching vibration of the secondary amine (if present as a salt or in a protic solvent), C-H stretching vibrations of the alkyl groups, and the strong C-O-C stretching vibration of the ether linkage in the tetrahydrofuran ring.
Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially regarding the C-C backbone of the molecule.
Table 4: Characteristic IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H (amine salt) | Stretch | 3300-3500 | Medium-Broad |
| C-H (alkyl) | Stretch | 2850-3000 | Strong |
| C-N (amine) | Stretch | 1020-1250 | Medium |
| C-O-C (ether) | Stretch | 1070-1150 | Strong |
Functional Group Identification via Characteristic Vibrations
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the case of this compound, the key functional groups are a secondary amine, an ether (within the tetrahydrofuran ring), and aliphatic C-H bonds.
The expected characteristic vibrational frequencies for this compound would be:
N-H Stretch: A weak to moderate absorption band is anticipated in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.
C-H Stretch: Strong absorption bands are expected in the range of 2850-2960 cm⁻¹ due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the ethyl and methyl groups, as well as the tetrahydrofuran ring.
C-O-C Stretch: The ether linkage within the oxolane (tetrahydrofuran) ring is expected to produce a strong, characteristic C-O-C stretching absorption band, typically observed in the 1050-1150 cm⁻¹ region.
N-H Bend: A bending vibration for the secondary amine (N-H) is expected to appear in the range of 1550-1650 cm⁻¹.
C-N Stretch: The stretching vibration of the carbon-nitrogen bond of the secondary amine would likely be observed in the region of 1180-1280 cm⁻¹.
A hypothetical data table summarizing these expected IR absorptions is presented below.
| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| Secondary Amine | N-H Stretch | 3300-3500 | Weak to Moderate |
| Aliphatic C-H | C-H Stretch | 2850-2960 | Strong |
| Ether | C-O-C Stretch | 1050-1150 | Strong |
| Secondary Amine | N-H Bend | 1550-1650 | Moderate |
| Amine | C-N Stretch | 1180-1280 | Moderate |
This table is based on established correlations and represents expected values, not experimental data for the specific compound.
Hyphenated Spectroscopic and Chromatographic Techniques for Purity and Mixture Analysis
To determine the purity of this compound and to analyze it within a mixture, hyphenated techniques that combine the separation power of chromatography with the identification capabilities of spectroscopy are indispensable.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly effective method for the analysis of volatile and thermally stable compounds. nist.gov An inert gas carries the vaporized sample through a column, separating components based on their boiling points and interactions with the column's stationary phase. bre.com The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint, allowing for structural elucidation and identification. nist.gov For this compound, GC-MS would be suitable for assessing its purity by detecting any volatile impurities. The mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns resulting from the cleavage of the ethyl chain and the opening of the tetrahydrofuran ring.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for analyzing a wide range of compounds, including those that are not volatile or are thermally labile. sigmaaldrich.com The sample is dissolved in a liquid mobile phase and passed through a column containing a solid stationary phase. Separation occurs based on the differential partitioning of the components between the two phases. sigmaaldrich.com The eluent from the liquid chromatograph is then introduced into the mass spectrometer. While specific experimental mass spectrometry data for this compound is not widely published, predicted collision cross-section (CCS) values are available from computational models. uni.lu The CCS is a measure of the ion's size and shape in the gas phase and is a useful parameter in ion mobility-mass spectrometry, a technique that can be coupled with LC-MS for enhanced separation and identification.
The predicted collision cross-section values for different adducts of this compound are provided in the table below. uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 130.12265 | 128.4 |
| [M+Na]⁺ | 152.10459 | 133.5 |
| [M-H]⁻ | 128.10809 | 131.8 |
| [M+NH₄]⁺ | 147.14919 | 150.4 |
| [M+K]⁺ | 168.07853 | 134.1 |
| [M+H-H₂O]⁺ | 112.11263 | 122.9 |
| [M+HCOO]⁻ | 174.11357 | 151.6 |
| [M+CH₃COO]⁻ | 188.12922 | 172.9 |
| [M+Na-2H]⁻ | 150.09004 | 134.6 |
| [M]⁺ | 129.11482 | 126.5 |
| [M]⁻ | 129.11592 | 126.5 |
Data sourced from PubChem, based on computational predictions. uni.lu
These hyphenated techniques are crucial for quality control, ensuring the identity and purity of this compound in research and development settings.
Computational Chemistry and Molecular Modeling of Methyl 2 Oxolan 2 Yl Ethyl Amine
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the electronic structure and reactivity of molecules. These methods provide a detailed picture of electron distribution and energy levels, which are fundamental to understanding chemical behavior.
The first step in the computational study of a molecule is typically to determine its most stable three-dimensional structure through geometry optimization. For a flexible molecule like Methyl[2-(oxolan-2-yl)ethyl]amine, which contains a rotatable ethyl-amine side chain attached to a tetrahydrofuran (B95107) ring, multiple low-energy conformations may exist.
Table 1: Illustrative Conformational Analysis Data for this compound This table presents hypothetical data for illustrative purposes, as specific experimental or calculated values for this exact molecule are not readily available in the searched literature.
| Conformer | Dihedral Angle (C-C-N-C) (°) | Relative Energy (kcal/mol) |
| 1 | 60 | 0.00 |
| 2 | 180 | 0.75 |
| 3 | -60 | 1.50 |
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO represents its ability to accept electrons, indicating its electrophilicity. youtube.compku.edu.cn The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability.
For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group, due to the presence of the lone pair of electrons. This suggests that the molecule will act as a nucleophile, with the nitrogen atom being the primary site of reaction with electrophiles. The LUMO, on the other hand, would likely be distributed over the C-N and C-O bonds, indicating potential sites for nucleophilic attack on the molecule. FMO analysis can thus predict the regioselectivity of reactions involving this compound. nih.govnih.gov
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound This table presents hypothetical data for illustrative purposes.
| Molecular Orbital | Energy (eV) |
| HOMO | -8.5 |
| LUMO | 2.0 |
| HOMO-LUMO Gap | 10.5 |
Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a molecule. For this compound, calculating the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and Infrared (IR) vibrational frequencies would be particularly useful.
DFT calculations can provide theoretical IR spectra, where the frequencies and intensities of the vibrational modes are determined. Key vibrational modes for this molecule would include the N-H stretching and bending frequencies of the amine group, the C-O-C stretching of the ether, and the various C-H stretching and bending modes. Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net These calculated shifts can aid in the assignment of peaks in experimentally obtained NMR spectra.
The basicity of this compound is a key aspect of its chemical character, primarily due to the presence of the amine group. The proton affinity (PA) is the negative of the enthalpy change for the protonation reaction in the gas phase, while the gas-phase basicity (GB) is the negative of the Gibbs free energy change for the same reaction. researchgate.net
Computational studies on alkyl amines and ethers have shown that their basicities can be accurately predicted using quantum chemical methods. acs.orgacs.org For this compound, the primary site of protonation would be the nitrogen atom. The calculated proton affinity would provide a quantitative measure of its intrinsic basicity, free from solvent effects. The presence of the oxolane ring, an ether, could have a modest electronic influence on the basicity of the amine compared to a simple alkyl amine. nist.gov
Table 3: Comparison of Calculated Gas-Phase Basicities (GB) for Related Compounds This table presents a mix of literature-derived and hypothetical data for context.
| Compound | Gas-Phase Basicity (kcal/mol) |
| Ammonia (B1221849) | 195.6 |
| Methylamine (B109427) | 206.6 |
| Diethyl ether | 192.0 nist.gov |
| This compound (Predicted) | ~210-215 |
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Intermolecular Interactions
While quantum chemical calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. An MD simulation of this compound, either in the gas phase or in a solvent, would provide insights into its conformational flexibility and how it interacts with other molecules.
The simulation would reveal the transitions between different conformations, the timescale of these changes, and the influence of the solvent on the conformational preferences. Furthermore, MD simulations can be used to study intermolecular interactions, such as hydrogen bonding between the amine group and solvent molecules, which are crucial for understanding its behavior in solution.
Reaction Mechanism Studies through Computational Pathways
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, one could computationally study its reactions with various electrophiles. By calculating the energies of reactants, transition states, and products, it is possible to map out the entire reaction pathway. beilstein-journals.org
For example, the reaction of this compound with an alkyl halide could be modeled to understand the nucleophilic substitution reaction at the nitrogen atom. DFT calculations could be used to locate the transition state structure and calculate the activation energy for the reaction. This would provide a detailed, atomistic understanding of how the reaction proceeds, including the role of the solvent in stabilizing the transition state. Such studies can differentiate between competing reaction pathways and predict the major products of a reaction. beilstein-journals.org
Research Applications of Methyl 2 Oxolan 2 Yl Ethyl Amine As a Chemical Entity
Role in Catalysis and Organocatalysis.
A comprehensive search of scientific databases reveals a lack of specific studies investigating the role of Methyl[2-(oxolan-2-yl)ethyl]amine in catalysis.
Application as a Building Block in Polymer and Materials Science Research.
There is a significant gap in the literature regarding the use of this compound as a building block in polymer and materials science.
Environmental Chemical Fate and Degradation Studies of Amine Ether Compounds
Atmospheric Degradation Pathways and Products
The atmosphere is a primary medium for the degradation of volatile and semi-volatile organic compounds, including amine-ethers. ieaghg.org The principal degradation mechanisms are driven by photochemical reactions and interactions with atmospheric oxidants.
Photo-oxidation, initiated by photochemically generated hydroxyl (OH) radicals, is the dominant atmospheric degradation pathway for many organic compounds. ieaghg.org For an amine-ether compound like Methyl[2-(oxolan-2-yl)ethyl]amine, the reaction with OH radicals would likely proceed via hydrogen abstraction from the carbon atoms adjacent to the nitrogen atom or the ether oxygen, as these sites are typically more reactive. This initial reaction generates an unstable radical species that can subsequently react with molecular oxygen (O₂), leading to the formation of peroxy radicals. These radicals can then undergo further complex reactions to form various degradation products, including aldehydes, ketones, and smaller organic acids. The presence of water vapor has been shown to potentially accelerate the degradation reactions in some amine-based systems.
Aquatic and Terrestrial Degradation Mechanisms
When released into aquatic or terrestrial environments, amine-ether compounds are subject to a different set of degradation processes.
The persistence of an organic compound in water and soil is largely determined by its susceptibility to biodegradation and abiotic degradation processes.
Biotic Degradation: Microorganisms in soil and water can utilize organic compounds as a source of carbon and nitrogen for their growth. The biodegradability of a compound like this compound would depend on its chemical structure and the presence of suitable microbial populations. While some simple amines are readily biodegradable, the presence of the oxolane (tetrahydrofuran) ring and the ether linkage might influence its degradation rate. Studies on other amines have shown that biodegradability can vary significantly, with some compounds persisting in the environment.
Abiotic Degradation: Abiotic degradation in water and soil can occur through processes such as hydrolysis and photolysis. For this compound, hydrolysis of the ether linkage is a potential but likely slow degradation pathway under typical environmental pH conditions. Photolysis in surface waters could contribute to its degradation if the compound absorbs light in the solar spectrum, though this is less likely for a saturated structure.
Methodologies for Environmental Monitoring and Characterization of Amine Degradation Products
To understand the environmental impact of amine-ether compounds, robust analytical methods are required to detect and quantify the parent compound and its degradation products in various environmental matrices.
A combination of chromatographic and spectrometric techniques is typically employed for this purpose.
Sample Preparation: Given the complexity of environmental samples (air, water, soil), a sample preparation step is often necessary to extract and concentrate the analytes of interest. This can involve techniques like solid-phase extraction (SPE) for water samples or solvent extraction for soil and sediment.
Analytical Techniques:
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. It is well-suited for analyzing the parent amine and many of its potential degradation products.
Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally labile degradation products, LC-MS is the method of choice. It allows for the analysis of a wide range of compounds in aqueous samples with high sensitivity and selectivity.
Ion Chromatography (IC): This technique is particularly useful for the analysis of ionic degradation products, such as small organic acids and inorganic ions that may be formed during the complete mineralization of the parent compound.
The table below summarizes the analytical methods commonly used for the characterization of amine degradation products.
| Analytical Technique | Target Analytes | Sample Matrix | Key Advantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Volatile and semi-volatile amines and degradation products (e.g., aldehydes, ketones) | Air, Water, Soil | High separation efficiency, definitive compound identification. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Non-volatile and thermally labile compounds (e.g., larger degradation products, nitrosamines) | Water, Soil | High sensitivity and selectivity for a broad range of compounds. |
| Ion Chromatography (IC) | Ionic degradation products (e.g., carboxylates, inorganic ions) | Water | Effective for the analysis of charged species. |
Future Research Trajectories and Open Questions
Development of Novel and Sustainable Synthetic Routes
The industrial viability and environmental footprint of Methyl[2-(oxolan-2-yl)ethyl]amine are intrinsically linked to its method of production. Future research must prioritize the development of synthetic pathways that are not only efficient but also adhere to the principles of green chemistry.
Current synthetic approaches often rely on traditional multi-step procedures that may involve harsh reagents and generate significant waste. A forward-looking approach would involve exploring biocatalytic and chemoenzymatic strategies. The synthesis of chiral amines, for instance, has been revolutionized by enzymes like transaminases, imine reductases, and monoamine oxidases, which offer exquisite stereocontrol under mild conditions. mdpi.comnih.govnih.gov The application of engineered enzymes could provide a direct, asymmetric route to chiral analogues of this compound, replacing less selective and environmentally benign chemical methods. nih.gov The ERC project BioSusAmin, for example, aims to develop sustainable biocatalytic routes for high-value amine products by creating enzymes with new catalytic activities. hims-biocat.eu
Furthermore, the tetrahydrofuran (B95107) (THF) moiety of the molecule is derivable from renewable resources. wikipedia.org Furfural, produced from the digestion of C5 polysaccharides in biomass like corncobs, can be catalytically hydrogenated to 2-methyltetrahydrofuran (B130290) (2-MeTHF), a closely related structure. wikipedia.orggoogle.com Research into cascade reactions that convert biomass-derived furans directly into functionalized tetrahydrofurans is a promising avenue. rsc.orgrsc.org Future work could focus on integrating the formation of the THF ring from a bio-based precursor with a subsequent biocatalytic amination step, potentially in a one-pot process to maximize efficiency and minimize waste.
| Synthetic Strategy | Potential Advantages | Key Research Questions |
| Biocatalytic Reductive Amination | High enantioselectivity, mild reaction conditions, reduced waste, use of renewable enzymes. mdpi.comnih.gov | Can an imine reductase or amine dehydrogenase be engineered for high activity on a 2-(oxolan-2-yl)ethanal precursor? |
| Chemoenzymatic Synthesis | Combines the efficiency of chemical catalysis for ring formation with the selectivity of biocatalysis for amination. chemistryviews.org | What is the optimal integration of a chemical cyclization step with an enzymatic amination to create a telescoped or one-pot process? |
| Flow Chemistry Synthesis | Improved heat and mass transfer, enhanced safety, potential for process automation and scalability. | How can reaction conditions (catalyst, temperature, pressure) be optimized in a continuous flow reactor to maximize yield and purity? |
| Catalytic Hydrogenation from Bio-Precursors | Utilizes renewable feedstocks (e.g., furfural), contributing to a circular economy. wikipedia.orggoogle.com | Can a catalyst be developed for the one-stage reductive amination of a furfural-derived intermediate to the target amine? |
Exploration of Advanced Catalytic Applications
The molecular architecture of this compound, featuring both a secondary amine and an ether oxygen, makes it a prime candidate for application as a bidentate ligand in catalysis. alfachemic.comwikipedia.org The nitrogen and oxygen atoms can act as Lewis basic sites, coordinating to a metal center to form a stable chelate ring, which can influence the metal's reactivity and selectivity.
Future research should systematically investigate the coordination chemistry of this amine with a variety of transition metals. Amine-containing ligands are crucial in numerous catalytic reactions, including asymmetric hydrogenation, C-H functionalization, and photoredox catalysis. alfachemic.comacs.org Studies have shown that secondary amines, in particular, can have a significant effect on the photophysical properties of metal complexes, which is relevant for developing new photoredox catalysts. nih.gov The potential of this compound as a ligand in iron-catalyzed C-N bond formation or europium-based photoredox reactions presents an exciting frontier. nih.govbeilstein-journals.org
| Potential Catalytic Application | Role of this compound | Research Goal |
| Asymmetric Hydrogenation | Chiral N,O-Ligand | To synthesize enantiomerically pure compounds by controlling the stereochemical outcome of the hydrogenation of prochiral substrates. alfachemic.com |
| Cross-Coupling Reactions | Ligand for Palladium, Nickel, or Copper | To stabilize the metal catalyst and promote challenging C-C and C-N bond formations with high efficiency and selectivity. |
| C-H Amination | Directing Group / Ligand | To enable the direct conversion of C-H bonds into C-N bonds, a highly atom-economical transformation. beilstein-journals.org |
| Photoredox Catalysis | Ligand for photoactive metals (e.g., Eu, Ir, Ru) | To tune the redox potential and photophysical properties of the metal complex for light-driven organic transformations. nih.gov |
| Organocatalysis | Base or Phase-Transfer Catalyst | To catalyze reactions without the use of metals, offering a potentially more sustainable and less toxic catalytic system. |
In-depth Mechanistic Understanding of Complex Reactions
A deep, mechanistic understanding of the reactions in which this compound participates is fundamental to optimizing its synthesis and application. While general principles of amine and ether reactivity are well-established, the interplay between these two functional groups within the same molecule can lead to complex and nuanced chemical behavior.
Future research should employ a combination of experimental and computational methods to elucidate reaction pathways. For example, in catalytic applications, it is crucial to understand how the ligand coordinates to the metal, the stability of the resulting complex, and how this structure influences the elementary steps of the catalytic cycle. Photochemical reactions involving tetrahydrofuran derivatives, such as ring-expansion, have been shown to proceed via complex diradical pathways, and understanding these mechanisms is key to controlling product outcomes. rsc.orgnih.govresearchgate.net Similarly, mechanistic studies on the oxidative alkylation of olefins with cyclic ethers reveal the intricate role of the catalyst in generating reactive intermediates. researchgate.net Investigating the potential for the amine group to participate in or direct reactions involving the THF ring (or vice-versa) is a key open question that could unlock novel reactivity.
Predictive Modeling and Data-Driven Approaches in Amine-Ether Chemistry
The fields of computational chemistry and machine learning offer powerful tools to accelerate the discovery and optimization of compounds like this compound. Predictive modeling can significantly reduce the time and cost associated with experimental trial-and-error.
Future research should focus on developing robust quantitative structure-property relationship (QSPR) and quantitative structure-activity relationship (QSAR) models for the amine-ether class of compounds. Such models could predict key properties like catalytic activity, reaction yield, and environmental impact based solely on molecular structure. acs.org Machine learning algorithms, such as artificial neural networks and gradient boosting, can be trained on existing chemical data to predict reaction outcomes with increasing accuracy. nih.govresearchgate.net A synergistic approach, combining rapid molecular modeling with machine learning corrections, could provide fast and accurate predictions of reaction energy barriers, guiding the design of more efficient catalysts and synthetic routes. nih.gov This data-driven approach represents a paradigm shift from traditional, experiment-led research to a more predictive and targeted methodology. nih.gov
Environmental Impact Mitigation Strategies through Chemical Design
Ensuring that the lifecycle of this compound is environmentally benign is a critical objective. This requires a proactive approach to chemical design, where factors like biodegradability and ecotoxicity are considered from the outset.
The environmental fate of this compound is determined by its two core components. Tetrahydrofuran (THF) is considered inherently biodegradable, though the process can be slow and dependent on microbial consortia capable of initiating ring hydroxylation. researchgate.netnih.govnih.govencyclopedia.pub Aliphatic amines, however, can vary widely in their toxicity and persistence, with factors like alkyl chain length playing a significant role. canada.cabellona.orgtandfonline.com Long-chain aliphatic amines have the potential to cause adverse effects in aquatic organisms at low concentrations. canada.ca
Future research should focus on designing analogues of this compound that are programmed for degradation. This could involve incorporating specific structural features that are more readily attacked by common environmental microbes. Furthermore, predictive models can be employed to assess the potential ecotoxicity of novel derivatives before they are synthesized, guiding researchers toward greener alternatives. rsc.org By integrating these environmental considerations into the chemical design process, it is possible to mitigate risks and develop new amine-ether compounds that are both functional and sustainable.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
